molecular formula C21H22OSi B3048836 Triphenyl(propan-2-yloxy)silane CAS No. 1829-43-2

Triphenyl(propan-2-yloxy)silane

Cat. No.: B3048836
CAS No.: 1829-43-2
M. Wt: 318.5 g/mol
InChI Key: APTHFTIZBJWVSX-UHFFFAOYSA-N
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Description

Triphenyl(propan-2-yloxy)silane is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one propan-2-yloxy group. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl(propan-2-yloxy)silane can be synthesized through the reaction of triphenylsilane with propan-2-ol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Ph3SiH+CH3CH(OH)CH3Ph3SiOCH(CH3  \text{Ph}_3\text{SiH} + \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{Ph}_3\text{SiOCH(CH}_3\ Ph3​SiH+CH3​CH(OH)CH3​→Ph3​SiOCH(CH3​ 

Properties

IUPAC Name

triphenyl(propan-2-yloxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22OSi/c1-18(2)22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTHFTIZBJWVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293924
Record name triphenyl(propan-2-yloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-43-2
Record name NSC93019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name triphenyl(propan-2-yloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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